molecular formula C17H14BrN3O2 B2361476 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-38-6

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2361476
CAS No.: 941876-38-6
M. Wt: 372.222
InChI Key: LKRLLAPWTYMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidinone core, a bicyclic scaffold with a ketone group at position 4 and methyl substituents at positions 2 and 5. The benzamide moiety at position 3 is substituted with a bromine atom, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

3-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLLAPWTYMMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Br)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Chlorinated Intermediates

A common method involves treating 2-aminopyridine derivatives with acetylacetone or ethyl acetoacetate in the presence of phosphoryl chloride (POCl₃). For example, 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is synthesized by refluxing 2-amino-4-methylpyridine with ethyl acetoacetate in POCl₃-toluene, yielding a chlorinated intermediate that is subsequently hydrolyzed. This step achieves a 58–65% yield, with purity confirmed via thin-layer chromatography (TLC).

Reaction Conditions:

Reagent Solvent Temperature Time Yield
POCl₃, ethyl acetoacetate Toluene Reflux 5 hr 58%

Functionalization at Position 3

The 3-position of the pyrido[1,2-a]pyrimidine core is functionalized through nucleophilic substitution or coupling reactions. In one protocol, 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is generated by treating the chlorinated intermediate with sodium azide in dimethylformamide (DMF), followed by Staudinger reduction using triphenylphosphine. This amine serves as the precursor for amide bond formation.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethyl acetate/hexane mixtures yield crystalline product with >95% purity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves minor impurities, achieving ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), 6.90 (s, 1H, pyrimidine-H), 2.65 (s, 3H, CH₃), 2.50 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O amide), 1650 cm⁻¹ (C=O pyrimidone), 1540 cm⁻¹ (C-Br).
  • Mass Spectrometry: m/z 372.222 [M+H]⁺, consistent with molecular formula C₁₇H₁₄BrN₃O₂.

Optimization Strategies and Catalytic Innovations

Ultrasound-Assisted Synthesis

Recent advances employ ultrasound irradiation to accelerate amide coupling. InCl₃ catalysis in ethanol/water (50%) under ultrasound reduces reaction time from hours to 20 minutes while maintaining yields >90%. This method enhances reaction efficiency by promoting cavitation-induced molecular collisions.

Solvent and Catalyst Screening

Comparative studies reveal that DMF and acetonitrile offer inferior yields (<50%) compared to DCM. Similarly, inorganic bases (e.g., K₂CO₃) result in lower selectivity due to side reactions, whereas TEA minimizes byproduct formation.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the benzamide group, pyrido-pyrimidinone core, and peripheral modifications. Below is a detailed comparison based on available evidence:

Structural Analogs with Halogen Substitutions

  • 4-Iodo Analog (C17H14IN3O2) :
    Replacing bromine with iodine increases molecular weight (419.22 g/mol vs. ~380–400 g/mol for bromo analogs) and polarizability. The iodo derivative () may exhibit enhanced π-stacking interactions in protein binding but reduced metabolic stability due to heavier halogen .

  • Diethylsulfamoyl Derivative (C21H24N4O4S): The sulfamoyl group introduces additional hydrogen-bond acceptors (HBA: 6 vs.

Functional Group Variations

  • ZINC33268577 (3-Bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide): This analog () shares the bromobenzamide group but adds a methoxy-linked pyrido-pyrimidinone side chain. It has 5 rotatable bonds (vs. 5 in the target compound) and a Shape Tanimoto score of 0.803 with tivozanib, suggesting comparable VEGFR-2 binding geometry. However, its Color Tanimoto score (0.256) indicates divergent electronic properties due to the methoxy extension .
  • 4-Butoxy Derivative (CM627738) :
    Substituting bromine with a butoxy group increases hydrophobicity (logP ~3.5 estimated) and may enhance membrane permeability but reduce target affinity due to reduced halogen bonding .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents
Target Bromo Compound ~380–400* 1 5 5 Bromobenzamide, 2,7-dimethyl
4-Iodo Analog 419.22 1 5 5 Iodobenzamide
ZINC33268577 ~450 (estimated) 1 5 5 Methoxy-pyrido-pyrimidinyl
Diethylsulfamoyl Derivative 428.50 1 6 7 Diethylsulfamoyl

Key Research Findings and Implications

  • Structural Flexibility : Rotatable bond counts (5–7 across analogs) suggest moderate conformational flexibility, balancing entropic penalties and binding adaptability.
  • Halogen-Specific Effects : Bromine optimizes steric and electronic properties for kinase binding, whereas bulkier groups (e.g., butoxy) may compromise activity despite improved solubility .
  • Unresolved Questions : Direct biological data for the target compound are absent in the evidence; further assays are needed to validate its potency relative to ZINC33268577 or iodo analogs.

Biological Activity

3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₇H₁₄BrN₃O₂
  • Molecular Weight : 372.2 g/mol
  • CAS Number : 941876-38-6

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • PI3-Kinase Inhibition : This compound has been reported to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a and -β isoforms. This inhibition is significant because PI3K signaling is implicated in numerous cancers and inflammatory diseases .
  • Antitumor Activity : The compound exhibits potent anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignancies. It may also enhance the effects of other therapeutic agents targeting the PI3K pathway .
  • Enzymatic Inhibition : The compound's structure allows it to interact with specific enzymes, potentially leading to modulation of various biological processes.

Biological Activity Data

Here is a summary of the biological activities reported for this compound:

Activity Description
AntitumorInhibits proliferation in cancer cell lines through PI3K pathway modulation
Enzymatic InhibitionAffects specific enzyme activities related to cancer and inflammatory diseases
SelectivityExhibits selective inhibition towards Class I PI3K enzymes

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These studies suggest that the compound may serve as a lead for developing new anticancer agents .
  • Inflammatory Disease Models : In preclinical models of inflammatory diseases such as rheumatoid arthritis, compounds with a similar structure have demonstrated efficacy in reducing inflammation and associated symptoms by modulating immune responses through PI3K inhibition .
  • Comparative Studies : Comparative analyses with other known inhibitors have indicated that this compound possesses unique properties that enhance its therapeutic potential while minimizing off-target effects compared to traditional chemotherapeutics.

Q & A

Advanced Research Question

  • Co-solvent systems : Use DMSO/water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance cellular uptake .
  • Salt formation : Explore sodium or potassium salts of the carboxylic acid analog to improve aqueous solubility .

How do computational models aid in predicting metabolic pathways?

Advanced Research Question

  • ADMET prediction : Tools like SwissADME predict cytochrome P450 metabolism sites, highlighting vulnerable methyl or bromo groups .
  • Molecular dynamics (MD) : Simulate binding stability with target proteins to prioritize analogs for synthesis .

What are the best practices for validating biological activity across independent studies?

Advanced Research Question

  • Standardized assays : Use cell lines (e.g., HEK293 or HepG2) with consistent passage numbers .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.